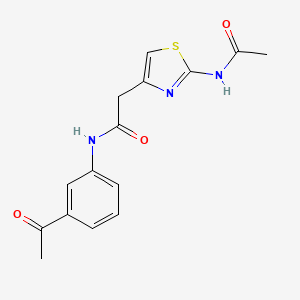

2-(2-acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ATAA and has a molecular weight of 351.4 g/mol. ATAA has a complex structure that contains both thiazole and acetamide moieties, which makes it an interesting compound for researchers to study.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Agents

Research on derivatives of thiazole and acetamide compounds, similar in structure to 2-(2-acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide, has shown promising antimicrobial and antifungal activities. The synthesis of new heterocyclic compounds incorporating antipyrine moieties, which are expected to exhibit high biological activity against various microorganisms, demonstrates the potential of such derivatives as antimicrobial agents. The investigation into these compounds involves the development of novel thiophene, thienopyrimidine, and thienothiadiazine derivatives, aiming at enhancing their efficacy against microorganisms through the disc diffusion method, revealing higher promising biological activities (Aly, Saleh, & Elhady, 2011).

Antitumor Activity

The antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems synthesized using 2-(4-aminophenyl)benzothiazole structures, underscores the relevance of acetamide derivatives in cancer research. These compounds were evaluated in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases, highlighting the significance of structural variations in enhancing anticancer activities. Compounds exhibited considerable anticancer activity against some cancer cell lines, underscoring the impact of chemical modifications on therapeutic potential (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

Another fascinating application of acetamide derivatives is in the field of corrosion science. The synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors demonstrate the utility of such compounds in protecting metals against corrosion. These derivatives, synthesized through amidation reactions and characterized by their physical properties, showed promising inhibition efficiencies in acidic and mineral oil mediums. This research signifies the potential of acetamide derivatives in developing new corrosion inhibitors for industrial applications (Yıldırım & Cetin, 2008).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs offer insights into their electronic properties and potential applications in various fields, including photovoltaic efficiency modeling. These studies involve comprehensive analyses of vibrational spectra, molecular electrostatic potential, and ligand-protein interactions, contributing to the understanding of the structural and electronic aspects of acetamide derivatives. This research opens up avenues for utilizing such compounds in dye-sensitized solar cells (DSSCs) and investigating their nonlinear optical (NLO) activities (Mary et al., 2020).

Propriétés

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-acetylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9(19)11-4-3-5-12(6-11)17-14(21)7-13-8-22-15(18-13)16-10(2)20/h3-6,8H,7H2,1-2H3,(H,17,21)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAINBVXPHKIWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2935623.png)

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935627.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate](/img/structure/B2935631.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)

![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)

![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)